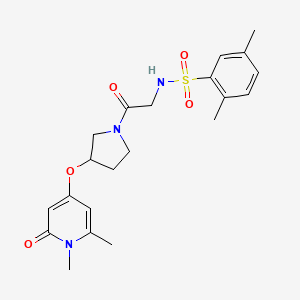![molecular formula C23H28N6O2S2 B2651625 7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 872627-73-1](/img/structure/B2651625.png)
7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazole is a heterocyclic compound that is often used in drug discovery due to its diverse biological activities . Purines are biologically significant compounds that form the basis of DNA and RNA and are also components of many other important biomolecules .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole and purine compounds can be complex, depending on the substituents attached to the ring structures. Detailed structural analysis would require more specific information or computational studies .Wissenschaftliche Forschungsanwendungen
Synthetic Access and Derivative Synthesis
- Synthetic approaches to derivatives of purine-dione, similar to the queried compound, have been studied for their potential in creating novel compounds with biological activity. These derivatives are often synthesized using various methods, including traditional and microwave technology, and their structures are elucidated through spectroscopic methods like NMR and MS spectrometry (Gobouri, 2020).
Anticancer Activity
- Compounds structurally related to the queried chemical, specifically derivatives of thiazolidine-dione, have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These studies highlight the importance of specific molecular features, such as the nitro group on thiazolidinone moieties, in enhancing anticancer activity (Chandrappa et al., 2008).
Biological Activity and Pharmacological Evaluation
- Research on substituted pyridines and purines containing thiazolidinedione has shown effects on triglyceride accumulation in cells and exhibited hypoglycemic and hypolipidemic activity in animal models. These findings suggest potential applications in metabolic disorders and necessitate further pharmacological studies (Kim et al., 2004).
Molecular Structure and Properties
- Studies on the molecular structure of related compounds, such as theophylline derivatives, provide insights into their geometry and potential interactions, which are crucial for understanding their pharmacological potential. This involves analyzing conformations and hydrogen bond networks, contributing to the understanding of their biological activities (Karczmarzyk et al., 1995).
Psychotropic Potential
- Some purine-dione derivatives have been explored for their potential psychotropic activity, specifically targeting serotonin receptors. These studies involve synthesizing various derivatives and evaluating their affinity for serotonin receptors, along with in vivo tests to assess their antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Corrosion Inhibition
- Benzothiazole derivatives, closely related to the queried compound, have been studied for their corrosion inhibiting effects on steel in acidic environments. These inhibitors demonstrate how chemical compounds can be applied beyond pharmacological contexts, such as in industrial applications (Hu et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2S2/c1-14-11-15(2)13-28(12-14)21-25-19-18(20(30)26-22(31)27(19)3)29(21)9-6-10-32-23-24-16-7-4-5-8-17(16)33-23/h4-5,7-8,14-15H,6,9-13H2,1-3H3,(H,26,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXINWZTNXNBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide](/img/structure/B2651543.png)
![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)
![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2651546.png)



![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride](/img/structure/B2651557.png)

![2-Amino-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2651560.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)urea](/img/structure/B2651561.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2651562.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2651565.png)